tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-13-7-10-19(11-8-13)14-6-4-5-9-17-14/h4-6,9,13H,7-8,10-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYXXUFSGNUTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131201 | |
| Record name | Carbamic acid, N-[[1-(2-pyridinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365988-39-1 | |
| Record name | Carbamic acid, N-[[1-(2-pyridinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2-pyridinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including bacterial cytoplasmic membranes and protein degraders.
Mode of Action
For instance, some compounds have been observed to cause depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential. This could potentially lead to bacterial cell death.
Biochemical Pathways
It’s worth noting that similar compounds have been used in the development of protein degraders. These compounds can impact the 3D orientation of the degrader and thus ternary complex formation, which could influence various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (42739 g/mol) and its physical form (solid) suggest that it may have certain pharmacokinetic properties.
Result of Action
Similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and reaction time can impact the yield and effectiveness of similar compounds. .
Biological Activity
tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate (CAS No. 1286264-59-2) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, highlighting its significance in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 287.42 g/mol. The structure features a tert-butyl group attached to a piperidine ring, which is further substituted with a pyridine moiety. This structural configuration is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structures have shown potential as AChE inhibitors, which can be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in synaptic clefts .
- Anti-inflammatory Properties : Some studies suggest that related compounds can modulate inflammatory pathways, potentially reducing neuroinflammation associated with neurodegenerative diseases .
- Neuroprotective Effects : There is evidence that these compounds may protect neuronal cells from apoptosis induced by beta-amyloid peptides, a hallmark of Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Neuroprotective Studies : One study demonstrated that a structurally related compound could significantly increase cell viability in astrocytes exposed to beta-amyloid (Aβ) peptides. The compound showed a protective effect by reducing levels of TNF-alpha and free radicals in cell cultures, indicating its potential as a therapeutic agent for neurodegenerative diseases .
- In Vivo Studies : In an animal model simulating Alzheimer's disease, the compound exhibited moderate efficacy in preventing cognitive decline, although it did not show significant differences compared to established treatments like galantamine . This suggests that while promising, further optimization may be necessary for clinical application.
- Antimicrobial Activity : Related compounds have shown high antimicrobial activity with selectivity over mammalian cells, indicating potential applications in treating infections without harming human cells .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 1286264-59-2 |
| Molecular Formula | C17H27N3O |
| Molecular Weight | 287.42 g/mol |
| Biological Activities | AChE inhibition, anti-inflammatory effects, neuroprotection |
| Notable Findings | Increased astrocyte viability against Aβ toxicity; moderate cognitive protection in vivo |
Comparison with Similar Compounds
4-Cyanopyridin-2-yl Analogue
- Structure: tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate ().
- Key Difference: A cyano group at the 4-position of the pyridine ring.
- This modification may also alter solubility due to increased polarity .
Pyrimidin-2-yl Analogue
Chloropyrimidin-4-yl Analogue
- Structure : tert-Butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate ().
- Key Difference : Chlorine atom at the 6-position of pyrimidine and N-methylation.
- N-methylation reduces polarity, improving membrane permeability .
Modifications on the Piperidine Ring
Acetylated Piperidine Derivative
- Structure : tert-Butyl (1-acetylpiperidin-4-yl)carbamate ().
- Key Difference : Acetylation of the piperidine nitrogen.
- Impact : Acetylation blocks the nitrogen’s reactivity, directing synthetic pathways toward alternative functionalizations. This derivative is a key intermediate in synthesizing acetylated pharmacophores .
Stereochemical Variants
- Structure: tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate ().
- Key Difference: Stereospecific (3R,4R) configuration and methyl/cyanoacetyl substituents.
- Impact: Stereochemistry influences conformational stability and target binding. The methyl group enhances lipophilicity, while the cyanoacetyl moiety introduces a reactive site for further derivatization .
Functional Group Additions
Benzodioxine-Carbonyl Derivative
Sulfonylphenoxy-Pyrimidine Derivative
- Structure: Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate ().
- Key Difference: Sulfonyl and phenoxy groups on pyrimidine.
- Impact: Sulfonyl groups enhance electronegativity, improving solubility and bioavailability. Phenoxy substituents contribute to π-π interactions in target binding .
Physicochemical and Structural Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
